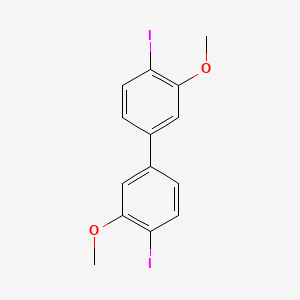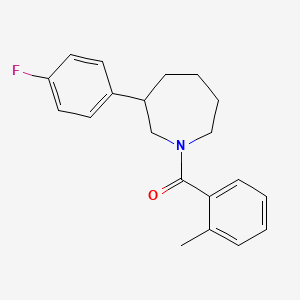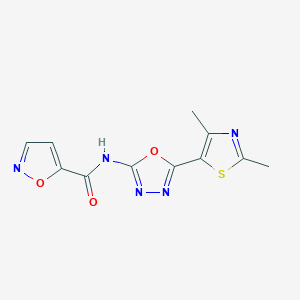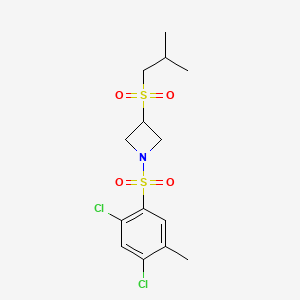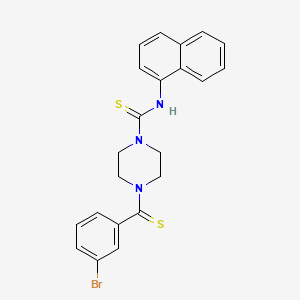![molecular formula C19H17N3O3S B2828714 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 384849-37-0](/img/structure/B2828714.png)
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Triazolo-thiadiazines and their derivatives are subjects of synthetic and biological interest due to their diverse biological activities. The synthesis of novel triazolo-thiadiazines often involves multi-step reactions, offering high yields and showcasing the versatility of these compounds in organic synthesis. For example, the synthesis of novel 4-(6-substituted-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phenols and their derivatives has been reported, with some compounds demonstrating high plant growth-regulating activities (Ding et al., 2010).
Antiviral and Antitumoral Activity
Derivatives of triazolo-thiadiazines have been explored for their in vitro anticoronavirus and antitumoral activity. Structural variations on the phenyl moiety have been shown to tune the biological properties towards antiviral or antitumoral activity, with mode-of-action studies revealing that the antitumoral activity was due to inhibition of tubulin polymerization (Jilloju et al., 2021).
Antioxidant Ability
Some triazolo-thiadiazine derivatives bearing dimethoxyphenol moiety have been synthesized and evaluated for their antioxidant abilities through DPPH and FRAP assays. Certain compounds exhibited significant antioxidant ability, surpassing that of ascorbic acid, highlighting their potential as therapeutic antioxidants (Shakir et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is tubulin , a protein that plays an essential role in a variety of fundamental cell functions including the maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
This compound interacts with tubulin by binding to the colchicine binding site . This interaction disrupts the dynamics of microtubules, structures composed of tubulin subunits, which are crucial for cell division .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant disruption of microtubule/tubulin dynamics, effectively inhibiting tubulin polymerization . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death . This makes the compound particularly effective against cancer cells, which divide rapidly and are thus more susceptible to disruptions in the cell cycle .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors For instance, the presence of other molecules can impact the compound’s ability to reach its target Additionally, factors such as pH and temperature can affect the compound’s stability and activity
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-14-9-8-13(10-15(14)25-2)16-11-17(23)22-19(26-16)20-18(21-22)12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQVWVNNJGCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

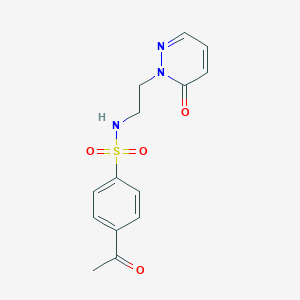
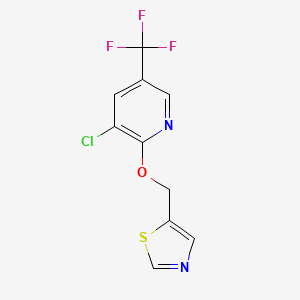
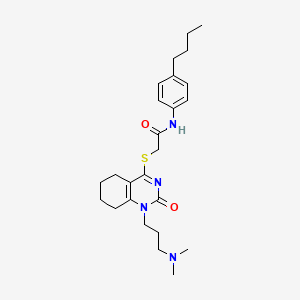
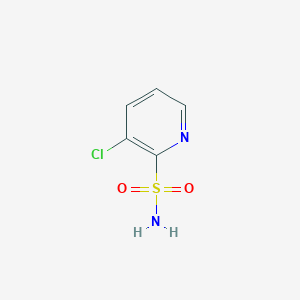
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)
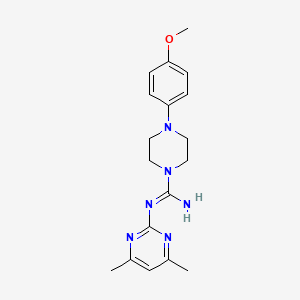
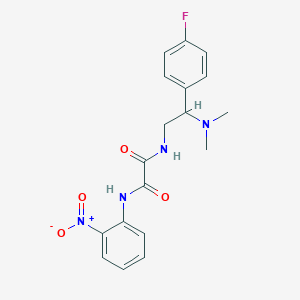
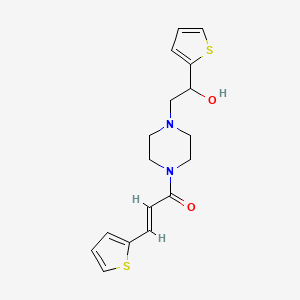
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)
